(4-(Tert-butyl)phenyl)(4-(6-(4-ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
(4-tert-butylphenyl)-[4-[6-(4-ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N6O/c1-5-28-12-14-29(15-13-28)22-10-11-23(27-26-22)30-16-18-31(19-17-30)24(32)20-6-8-21(9-7-20)25(2,3)4/h6-11H,5,12-19H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RETSGXKKSJNOFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Tert-butyl)phenyl)(4-(6-(4-ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the tert-butylphenyl intermediate: This step involves the alkylation of phenyl compounds with tert-butyl halides under Friedel-Crafts alkylation conditions.
Synthesis of the pyridazine intermediate: This can be achieved by reacting hydrazine derivatives with diketones or other suitable precursors to form the pyridazine ring.
Coupling reactions: The tert-butylphenyl and pyridazine intermediates are then coupled using piperazine as a linker. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the methanone linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling up reactions: Ensuring that the reactions can be performed on a large scale without significant loss of efficiency.
Purification processes: Utilizing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Quality control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
(4-(Tert-butyl)phenyl)(4-(6-(4-ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the reduction of carbonyl groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or pyridazine rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Coupling reagents: EDCI, DCC for amide bond formation.
Major Products
Oxidation products: Quinones, carboxylic acids.
Reduction products: Alcohols, amines.
Substitution products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(4-(Tert-butyl)phenyl)(4-(6-(4-ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone: has several applications in scientific research:
Medicinal chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological and psychiatric disorders.
Biological research: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial applications:
Mechanism of Action
The mechanism of action of (4-(Tert-butyl)phenyl)(4-(6-(4-ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Features
The compound’s uniqueness lies in its pyridazine core and dual piperazine moieties , distinguishing it from other arylpiperazine derivatives. Key structural comparisons include:
Analysis :
- Pyridazine vs.
- Tert-butylphenyl vs. Trifluoromethylphenyl : The bulky tert-butyl group increases lipophilicity, which could enhance blood-brain barrier penetration relative to the electron-withdrawing trifluoromethyl group in MK29 .
- Dual Piperazines : The ethylpiperazine substituent on the pyridazine ring introduces a secondary basic center, possibly modulating receptor binding kinetics compared to single-piperazine analogs .
Pharmacological Profiles
While direct activity data for the target compound are unavailable, insights can be drawn from analogs:
Implications for Target Compound :
- However, the ethylpiperazine may introduce off-target effects (e.g., serotonin receptor binding) .
- Antiproliferative Potential: Piperazine-sulfonyl derivatives () show moderate activity, but the target’s lack of sulfonyl groups may reduce cytotoxicity .
Stability Considerations :
Biological Activity
The compound (4-(Tert-butyl)phenyl)(4-(6-(4-ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone , identified by its CAS number 470478-90-1, has garnered attention due to its potential biological activities. This article synthesizes findings from various studies, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A tert-butyl group attached to a phenyl ring.
- A piperazine core linked to a pyridazine moiety.
Structural Formula
This structure is significant as it influences the compound's interaction with biological targets.
Antioxidant Activity
Recent studies have indicated that piperazine derivatives exhibit antioxidant properties. For instance, related compounds have shown efficacy in reducing oxidative stress through various assays, such as DPPH and electroanalytical methods, suggesting potential neuroprotective effects .
Neuropharmacological Effects
The compound's structural analogs have been evaluated for their effects on the central nervous system (CNS). Notably:
- Anxiolytic Activity : In behavioral tests, certain piperazine derivatives demonstrated anxiolytic-like effects, impacting anxiety-related behaviors in animal models .
- Sedative Effects : Compounds similar to the target molecule reduced sleep latency and increased sleep duration in pharmacological assessments .
Dopamine Receptor Interaction
Research has highlighted the importance of dopamine receptors in mediating various neuropsychiatric disorders. The compound is hypothesized to interact selectively with dopamine receptors, particularly the D3 receptor, which is linked to mood regulation and reward pathways .
Molecular modeling studies suggest that this compound may selectively activate specific receptor pathways while minimizing off-target effects. This selectivity could be beneficial in developing treatments for conditions like schizophrenia or depression without the adverse effects associated with broader dopamine receptor activation .
Study 1: Neuroprotective Effects
A study examining related piperazine compounds found that they significantly protected dopaminergic neurons from degeneration in vitro. This suggests that the target compound may also confer similar protective benefits, warranting further investigation into its neuroprotective capabilities .
Study 2: Behavioral Pharmacology
In a behavioral pharmacology study, derivatives of the compound were tested for their effects on anxiety and sedation. Results indicated dose-dependent anxiolytic effects without significant motor impairment, highlighting their potential utility in treating anxiety disorders .
Summary of Biological Activities
Structure-Activity Relationship (SAR)
| Compound ID | Structure Features | Activity |
|---|---|---|
| 1 | Tert-butyl group + piperazine core | D3R agonist |
| 2 | Variants of piperazine | Anxiolytic |
| 3 | Modifications on pyridazine | Neuroprotective |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
